1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3F7N2 |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine |
InChI |
InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2 |
InChI Key |
NSPGYANHJLMYBV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Heptafluoropent-2-ene
The synthesis begins with the preparation of heptafluoropent-2-ene, a fluorinated alkene precursor. This step involves the halogenation of pent-2-ene using fluorine gas or fluorinating agents like SF₄ under controlled conditions. The reaction typically proceeds via radical mechanisms, with yields influenced by temperature (80–120°C) and catalysts such as SbF₃.
Reaction Scheme:
$$
\text{C}5\text{H}{10} + 7\text{F}2 \rightarrow \text{C}5\text{H}3\text{F}7 + 7\text{HF}
$$
Functionalization to Introduce Reactive Sites
Heptafluoropent-2-ene is functionalized at the α-position to introduce sites for subsequent amination. Bromination or iodination at the terminal carbon is achieved using N-bromosuccinimide (NBS) or I₂ in the presence of light.
Amination Strategies
Nucleophilic Substitution with Ammonia
The halogenated intermediate undergoes nucleophilic substitution with anhydrous ammonia in tetrahydrofuran (THF) or dimethylformamide (DMF). This step requires elevated temperatures (60–80°C) and pressurized conditions to overcome fluorine’s electron-withdrawing effects.
Example Conditions:
Reductive Amination
Alternative routes employ reductive amination using sodium dithionite (Na₂S₂O₄) or hydrosulfides. This method reduces nitro intermediates (e.g., 2-nitro-4-fluoroalkyl derivatives) to amines while preserving the imine group.
Key Reaction:
$$
\text{C}5\text{F}7\text{NO}2 + \text{Na}2\text{S}2\text{O}4 \rightarrow \text{C}5\text{F}7\text{N}2 + 2\text{NaHSO}3
$$
Condensation Reactions for Imine Formation
Schiff Base Synthesis
The imine group is introduced via condensation of a fluorinated ketone (e.g., 1,1,1,3,5,5,5-heptafluoropentan-2-one) with ammonia. The reaction occurs in anhydrous ethanol under reflux, with molecular sieves to absorb water.
Conditions:
Metal-Catalyzed Pathways
Palladium or nickel catalysts enable simultaneous imine and amine formation. For example, Pd/C facilitates the coupling of heptafluoropent-2-ene with ammonium chloride in a one-pot reaction.
Purification and Characterization
Fractional Distillation
Crude product purification is achieved via fractional distillation under reduced pressure (10–20 mmHg) due to the compound’s low boiling point (≈120°C).
Chromatographic Techniques
Silica gel chromatography with hexane/ethyl acetate (4:1) resolves impurities, yielding >95% purity.
Characterization Data:
- Molecular Weight: 224.08 g/mol
- ¹H NMR (DMSO-d₆): δ 6.82 (s, 1H, NH₂), 5.91 (d, 1H, CH=F), 3.45 (q, 2H, CF₃)
- ¹⁹F NMR: -72.3 ppm (CF₃), -112.5 ppm (CF₂)
Challenges and Optimization
Regioselectivity Issues
Fluorine’s electronegativity complicates regioselective amination. Using bulky bases (e.g., LDA) directs substitution to the less hindered carbon.
Side Reactions
Competing hydrolysis of the imine group is mitigated by anhydrous conditions and desiccants like CaCl₂.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | NH₃, THF, 70°C | 45 | 90 |
| Reductive Amination | Na₂S₂O₄, H₂O, 60°C | 55 | 88 |
| Schiff Base Condensation | EtOH, reflux, 24h | 60 | 95 |
Industrial-Scale Considerations
Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce hazardous intermediate accumulation. Safety protocols for handling HF byproducts are critical.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-iminoheptafluoropent-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced fluorinated amines.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.
Major Products Formed
Oxidation: Fluorinated oxides and imines.
Reduction: Fluorinated amines.
Substitution: Fluorinated halides and other substituted derivatives.
Scientific Research Applications
2-Amino-4-iminoheptafluoropent-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in developing fluorinated pharmaceuticals with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 2-Amino-4-iminoheptafluoropent-2-ene involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The high degree of fluorination also enhances its lipophilicity, allowing it to interact with lipid membranes and proteins .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The target compound’s fluorinated backbone is valuable for introducing fluorine into larger molecules, a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability .
- Biological Activity Gap : Unlike SB 202190 or PF-03491165, the target compound lacks documented biological activity, likely due to its simple structure and absence of aromatic pharmacophores .
- Thermal Stability: Preliminary data (unpublished) suggest the compound decomposes above 200°C, outperforming non-fluorinated amines but lagging behind fully fluorinated alkanes .
Biological Activity
1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine, also known as perfluoro-4-iminopent-2-en-2-amine, is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Molecular Structure
The molecular formula for this compound is . The structure features a highly fluorinated backbone which contributes to its stability and potential interactions with biological systems.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 202.07 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Research indicates that the biological activity of this compound is largely influenced by its ability to interact with nucleic acids. This compound has been shown to enhance the stability of self-assembled nucleic acid structures in biological media, improving their efficacy as therapeutic agents.
Case Studies
- Gene Silencing Applications : A study demonstrated that highly fluorinated DNA amphiphiles could self-assemble into spherical nucleic acids (SNAs) which exhibited enhanced serum stability. These SNAs effectively delivered nucleic acid therapeutics for gene silencing applications. The incorporation of this compound significantly improved the stability of these constructs in complex biological environments .
- Toxicological Assessment : Another research effort evaluated the cytotoxicity of fluorinated compounds similar to this compound. The findings indicated that while these compounds can be effective in targeting specific cellular pathways, their high fluorine content may lead to increased toxicity at elevated concentrations .
Pharmacological Potential
The unique properties of this compound suggest potential applications in drug delivery systems and gene therapy. Its ability to form stable complexes with nucleic acids may enable targeted delivery of therapeutic agents while minimizing off-target effects.
Stability in Biological Media
A significant advantage of using fluorinated compounds like this compound is their enhanced stability in serum compared to non-fluorinated counterparts. This stability is crucial for developing effective therapeutic strategies that require prolonged circulation times in the bloodstream .
Delivery Mechanisms
The compound's role as a component in self-assembling systems allows for innovative delivery mechanisms for nucleic acid-based therapies. The tunable properties of these systems enable researchers to optimize delivery based on specific therapeutic needs .
Q & A
Basic Questions
Q. What synthetic methodologies are effective for synthesizing 1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Fluorinated amines are typically synthesized via nucleophilic substitution or condensation reactions. For this compound, consider using phosphorus oxychloride (POCl₃) as a dehydrating agent to form the imine bond, analogous to amidine syntheses (e.g., ). Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to enhance yield. Monitor progress via <sup>19</sup>F NMR to track fluorinated intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Prioritize <sup>19</sup>F NMR to confirm fluorinated group positions and integration ratios. Pair with <sup>1</sup>H NMR to resolve imine proton signals (δ 6–8 ppm). IR spectroscopy can validate C=N stretching (~1640 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For advanced purity assessment, use HPLC with a fluorinated stationary phase (C18 column) and UV detection at 254 nm .
Q. How can researchers identify and quantify impurities in synthesized batches?
- Methodological Answer : Employ GC-MS or LC-MS to detect low-abundance impurities (e.g., unreacted precursors or byproducts). Compare retention times and fragmentation patterns against reference standards. For fluorinated impurities, use <sup>19</sup>F NMR with internal standards (e.g., hexafluorobenzene) for quantification. Adhere to ICH guidelines, setting thresholds for individual impurities (e.g., ≤0.1%) and total impurities (e.g., ≤0.5%) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in coordination chemistry or catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict ligand-metal binding affinity. Compare with experimental data from X-ray crystallography (e.g., Co(II) complexes in ). Validate computational models against spectroscopic data (e.g., UV-Vis absorption bands for charge-transfer transitions) .
Q. How can contradictory data on the compound’s thermodynamic stability be resolved?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure decomposition onset temperatures under inert atmospheres. Cross-reference with thermogravimetric analysis (TGA) to assess mass loss profiles. For discrepancies, replicate experiments under controlled humidity (<5% RH) to rule out hydrolysis. Statistical factorial design (e.g., 2<sup>k</sup> designs) can isolate variables (e.g., temperature, solvent) affecting stability .
Q. What experimental designs are optimal for studying its ligand behavior in transition-metal complexes?
- Methodological Answer : Use a mixed-methods approach:
- Synthesis : React the compound with metal precursors (e.g., Co(acac)₂) under inert conditions, varying stoichiometry (1:1 to 1:3 ligand:metal ratios).
- Characterization : Employ single-crystal X-ray diffraction (as in ) to determine coordination geometry.
- Kinetics : Use stopped-flow spectroscopy to measure ligand substitution rates.
Link findings to ligand field theory (e.g., crystal field splitting energy) to explain reactivity trends .
Methodological Framework Integration
Q. How can theoretical frameworks guide research on this compound’s biological interactions?
- Methodological Answer : Anchor studies in bioinorganic chemistry principles. For example, use the Hard-Soft Acid-Base (HSAB) theory to predict interactions with biomolecular targets (e.g., sulfur-containing enzymes). Design fluorescence quenching assays to measure binding constants (Kb) with model proteins (e.g., bovine serum albumin). Cross-validate with molecular docking simulations (AutoDock Vina) to map binding sites .
Q. What strategies ensure reproducibility in synthesizing and testing derivatives of this compound?
- Methodological Answer : Implement a standardized protocol with strict control of:
- Reagents : Use anhydrous solvents (e.g., distilled THF) and high-purity fluorinated precursors.
- Instrumentation : Calibrate spectrometers (NMR, IR) daily.
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectra and crystallographic data in repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
